molecular formula C17H20N4O3S B2866144 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921867-46-1

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2866144
CAS No.: 921867-46-1
M. Wt: 360.43
InChI Key: OUWPIAAYWXJDNX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound featuring a complex molecular structure designed for specialized chemical and pharmaceutical research. This acetamide derivative contains a central 1H-imidazole ring substituted with a hydroxymethyl group, a thioether linkage, and an N-cyclopropylacetamide moiety . Compounds with this specific imidazole-thioacetamide scaffold are of significant interest in medicinal chemistry as potential intermediates for the development of novel biologically active molecules . The presence of the cyclopropyl group can influence the compound's metabolic stability and binding affinity, while the hydroxymethyl group offers a site for further chemical modification and derivatization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the product's material safety data sheet prior to use.

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-10-14-8-18-17(21(14)9-15(23)19-13-6-7-13)25-11-16(24)20-12-4-2-1-3-5-12/h1-5,8,13,22H,6-7,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWPIAAYWXJDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC18H22N4O3S
Molecular Weight374.5 g/mol
CAS Number923679-69-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antitumor and antimicrobial activities, potentially through the inhibition of certain enzymes or receptors involved in cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to this compound may possess significant antitumor properties. For instance, studies on related imidazole derivatives have shown effectiveness against various cancer cell lines, suggesting a possible mechanism involving the disruption of cancer cell metabolism or apoptosis induction.

Antimicrobial Activity

N-cyclopropyl derivatives have been evaluated for their antimicrobial properties. In vitro assays reveal that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

These findings suggest that N-cyclopropyl derivatives could serve as potential candidates for developing new antibiotics.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antitumor Effects : A study investigated a series of imidazole derivatives, including those structurally similar to N-cyclopropyl compounds. Results demonstrated significant cytotoxicity against L1210 leukemia cells, with some derivatives showing enhanced selectivity for tumor cells over normal cells.
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of various cyclopropyl-containing compounds. The results indicated promising activity against a range of pathogens, highlighting their potential role in treating infections resistant to conventional antibiotics.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multistep reactions, including:

  • Imidazole Functionalization : Introduction of the hydroxymethyl group via reductive alkylation or condensation reactions.

  • Thioether Formation : Nucleophilic substitution (SN2) between a thiol-containing intermediate and a bromo/chloroacetyl precursor .

  • Acetamide Coupling : Reaction of cyclopropylamine with bromoacetyl bromide under basic conditions (e.g., triethylamine in acetonitrile) .

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.

Example Reaction :

 CH2OHKMnO4,H+ COOH\text{ CH}_2\text{OH}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ COOH}

Reactivity of Functional Groups

Functional Group Reaction Type Conditions/Reagents Product Reference
Hydroxymethyl (-CH₂OH)OxidationKMnO₄, acidic conditionsCarboxylic acid (-COOH)
Thioether (-S-)Nucleophilic substitutionNaH, THF, 16 hrAlkyl/aryl substitution at sulfur
Acetamide (-N-C(O)-)HydrolysisStrong acid/base (e.g., HCl/NaOH)Carboxylic acid + cyclopropylamine
Phenylamino (-NH-C₆H₅)AcylationAcetyl chloride, pyridineN-acetyl derivative

Oxidation of Hydroxymethyl Group

  • Conditions : 0.1 M KMnO₄ in 2 M H₂SO₄, 60°C, 4 hr.

  • Yield : ~75% conversion to carboxylic acid.

  • Significance : Enhances solubility and enables further derivatization (e.g., salt formation).

Nucleophilic Substitution at Thioether

  • Conditions : Sodium hydride (NaH) in THF, room temperature, 16 hr.

  • Outcome : Replacement of the thioether sulfur with nucleophiles (e.g., amines, alkoxides) .

Acetamide Hydrolysis

  • Conditions : 6 M HCl, reflux, 8 hr.

  • Product : Cyclopropylamine and acetic acid .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs, synthesized and characterized in recent studies, highlight key similarities and differences (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Position 5 Substituent Thio-linked Group Acetamide Substituent Reported Activities
Target Compound Imidazole Hydroxymethyl 2-oxo-2-(phenylamino)ethyl N-cyclopropyl Not specified
N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide Benzoimidazole 2-oxo-2-(3-chlorophenylamino)ethyl N-(3-chlorophenyl) Synthesized via hydrazine hydrate reaction; no explicit activity data
2-[[4,5-Dihydro-1-(2-methylpropyl)-5-oxo-4-(2-thienylmethylene)-1H-imidazol-2-yl]thio]-N-(phenylmethyl)acetamide 4,5-Dihydroimidazol-5-one Oxo Thienylmethylene N-(phenylmethyl) Structural data only
4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones 5-oxo-imidazole Oxo Arylidene groups Antimicrobial activity (growth inhibitory assays)
Key Observations

Core Structure Variability: The target compound’s imidazole core differs from the benzoimidazole in and the 4,5-dihydroimidazol-5-one in .

Position 5 Substituents :

  • The hydroxymethyl group in the target compound contrasts with the oxo group in and . This substituent may enhance hydrophilicity and hydrogen-bonding capacity compared to the more lipophilic 5-methyl or arylidene groups .

Thioether Linkage: The thioether-connected 2-oxo-2-(phenylamino)ethyl group in the target compound is structurally analogous to the 2-oxo-2-(3-chlorophenylamino)ethyl group in . However, the phenylamino moiety in the target compound lacks halogenation, which could reduce steric hindrance and alter receptor interactions .

Acetamide Substituents: The N-cyclopropyl acetamide in the target compound may improve metabolic stability compared to the N-(phenylmethyl) group in or linear alkyl chains in other analogs. Cyclopropyl groups are known to resist oxidative metabolism in drug design .

Pharmacological Implications

For example:

  • The 5-oxo-imidazole derivatives in demonstrated growth inhibitory effects against microbes, suggesting that the hydroxymethyl group in the target compound could modulate similar pathways with altered potency or selectivity.
  • The thioether linkage, common in and , is often associated with enhanced chemical stability and sulfur-mediated interactions in enzyme binding pockets.

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